molecular formula C15H9NO5 B2981182 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 22005-25-0

2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2981182
CAS No.: 22005-25-0
M. Wt: 283.239
InChI Key: BTVGNEHAVOPSPT-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that features a unique structure combining a hydroxyphenyl group with a dioxoisoindoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate, which is then oxidized to yield the final product. The reaction conditions often involve the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the dioxoisoindoline moiety can be reduced to form hydroxyl derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Ether and ester derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The dioxoisoindoline moiety can undergo redox reactions, contributing to its biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the dioxoisoindoline moiety.

    2-(4-Hydroxyphenoxy)propionic acid: Contains a hydroxyphenyl group linked to a propionic acid moiety.

    4-(4-Hydroxyphenyl)-2-butanone: Features a hydroxyphenyl group attached to a butanone structure.

Uniqueness

2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of a hydroxyphenyl group with a dioxoisoindoline carboxylic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-10-4-2-9(3-5-10)16-13(18)11-6-1-8(15(20)21)7-12(11)14(16)19/h1-7,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVGNEHAVOPSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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